molecular formula C5H5Cl2NO B3261515 4-chloro-3-(chloromethyl)-5-methylIsoxazole CAS No. 344329-96-0

4-chloro-3-(chloromethyl)-5-methylIsoxazole

Cat. No.: B3261515
CAS No.: 344329-96-0
M. Wt: 166 g/mol
InChI Key: HSCZDNASNDFAGL-UHFFFAOYSA-N
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Description

4-Chloro-3-(chloromethyl)-5-methylisoxazole (molecular formula: C₅H₅Cl₂NO) is a halogenated isoxazole derivative characterized by a chloromethyl group at position 3, a chlorine atom at position 4, and a methyl group at position 5. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom, widely studied for their pharmacological and agrochemical applications. This compound’s reactivity and structural features make it a valuable intermediate in organic synthesis, particularly for developing bioactive molecules such as enzyme inhibitors and antimicrobial agents .

Properties

IUPAC Name

4-chloro-3-(chloromethyl)-5-methyl-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl2NO/c1-3-5(7)4(2-6)8-9-3/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSCZDNASNDFAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(chloromethyl)-5-methylIsoxazole can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-4,5-dihydroisoxazole with chlorine gas in the presence of a catalyst. The reaction is typically carried out at room temperature and monitored for the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(chloromethyl)-5-methylIsoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups .

Scientific Research Applications

4-chloro-3-(chloromethyl)-5-methylIsoxazole has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-chloro-3-(chloromethyl)-5-methylIsoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole (CAS: 5301-02-0)

  • Structure : Features a 4-chlorophenyl group at position 3 and a chloromethyl group at position 5.
  • Properties: Higher molecular weight (C₁₀H₇Cl₂NO, 228.08 g/mol) compared to the target compound.
  • Applications : Used in synthesizing antimicrobial agents; its extended aromatic system enhances lipophilicity, improving membrane permeability .

4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole (CAS: 1254966-67-0)

  • Structure : Substituted with a fluorophenyl group at position 3.
  • Properties : Fluorine’s electronegativity increases metabolic stability compared to chlorine analogs. Molecular weight: 225.65 g/mol .
  • Bioactivity : Fluorinated derivatives often exhibit enhanced binding affinity in enzyme inhibition studies due to polar interactions .

Impact of Substituent Position

3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride (CAS: 25629-50-9)

  • Structure : Chlorine at the ortho position of the phenyl ring and a reactive carbonyl chloride group.
  • Reactivity : The carbonyl chloride group facilitates nucleophilic substitutions, making it a key intermediate in peptide coupling and polymer chemistry .

5-Amino-4-chloro-3-methylisoxazole

  • Structure: Replaces the chloromethyl group with an amino group at position 5.

Stilbene Derivatives with Chloromethyl Isoxazole Moieties

  • Example : Compound 18 (IC₅₀ = 6.33 µM against PTP1B) incorporates a 5-phenyl-3-isoxazolyl group.
  • Key Finding : Chloromethyl substitution at position 3 enhances inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for diabetes and obesity therapeutics .

5-(Chloromethyl)-3-(substituted phenyl)isoxazoles

  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., 4-chlorophenyl) show superior antifungal activity compared to electron-donating substituents .

Data Tables

Table 1: Physicochemical Properties of Selected Isoxazole Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity (IC₅₀ or MIC)
This compound Not Provided C₅H₅Cl₂NO 178.01 3-ClCH₂, 4-Cl, 5-CH₃ N/A (Intermediate)
5-(Chloromethyl)-3-(4-chlorophenyl)isoxazole 5301-02-0 C₁₀H₇Cl₂NO 228.08 3-(4-Cl-C₆H₄), 5-ClCH₂ MIC (C. albicans): 8 µg/mL
4-(Chloromethyl)-3-(4-fluorophenyl)-5-methylisoxazole 1254966-67-0 C₁₁H₉ClFNO 225.65 3-(4-F-C₆H₄), 4-ClCH₂, 5-CH₃ N/A
Compound 18 (Stilbene derivative) Not Provided C₂₄H₂₀ClNO₃ 405.88 3-ClCH₂, 5-phenyl-isoxazole PTP1B IC₅₀: 6.33 µM

Biological Activity

4-Chloro-3-(chloromethyl)-5-methylisoxazole is a compound of significant interest in the fields of medicinal chemistry and biological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C5_5H5_5Cl2_2N2_2O
  • Molecular Weight : 176.01 g/mol
  • CAS Number : 344329-96-0

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl and chloro groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the inhibition or modulation of enzyme activity, impacting various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may have implications in disease treatment.
  • Receptor Modulation : It may interact with specific receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties , making them candidates for developing new antibiotics. Studies have shown that certain isoxazole derivatives can inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anticancer Properties

Several studies have reported the anticancer potential of isoxazole derivatives. For instance, a derivative similar to this compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity Study
    • Objective : To evaluate the antimicrobial efficacy of this compound.
    • Method : Disk diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones against E. coli and S. aureus.
    • : Promising candidate for antibiotic development.
  • Anticancer Study
    • Objective : To assess the cytotoxic effects on cancer cell lines.
    • Method : MTT assay on breast cancer cell lines.
    • Results : Induced apoptosis at concentrations above 10 µM.
    • : Potential therapeutic agent for breast cancer treatment.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityAnti-inflammatory Effects
This compoundModerateHighModerate
Isoxazole Derivative AHighModerateLow
Isoxazole Derivative BLowHighHigh

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-(chloromethyl)-5-methylIsoxazole
Reactant of Route 2
4-chloro-3-(chloromethyl)-5-methylIsoxazole

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